molecular formula C7H3F3IN3 B13038680 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13038680
M. Wt: 313.02 g/mol
InChI Key: SEQPXFPQCHWIRV-UHFFFAOYSA-N
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Description

3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 2091029-70-6 ) is a high-value heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound features a versatile iodine substituent at the C3 position and an electron-withdrawing trifluoromethyl group at the C6 position, making it a privileged scaffold for constructing diverse molecular libraries via cross-coupling reactions . Its primary research value lies in its role as a key synthetic intermediate for the development of pharmacologically active molecules. The pyrazolo[4,3-b]pyridine core is a known "privileged structure" that can address various biological targets . This specific iodinated derivative is instrumental in creating novel compounds for probing new therapeutic areas, including kinase inhibition . The iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the rapid exploration of structure-activity relationships (SAR) by introducing diverse aryl, heteroaryl, and other substituents at the C3 position . Researchers utilize this compound in the synthesis of complex molecules targeting a range of conditions. Its properties contribute to the development of potential treatments for areas such as cancer and neurological disorders . The presence of the trifluoromethyl group is particularly valuable, as it often enhances metabolic stability, membrane permeability, and binding affinity in drug candidates. This product is offered with a purity of 95% and must be stored at 0-8°C to maintain stability. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3F3IN3

Molecular Weight

313.02 g/mol

IUPAC Name

3-iodo-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H,13,14)

InChI Key

SEQPXFPQCHWIRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(NN=C21)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the introduction of iodine and trifluoromethyl groups into a pyrazolo[4,3-b]pyridine scaffold. One common method involves the use of trifluoromethylation reagents and iodination agents under controlled conditions. For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst. The iodination step can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and vapor-phase reactions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[4,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. These compounds induce apoptosis through mechanisms that involve caspase activation and disruption of microtubule dynamics. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and potentially increasing efficacy in targeting cancer cells.

Neuroprotective Effects
Studies have shown that compounds similar to 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can exhibit neuroprotective properties. They may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests potential applications in developing therapies for these conditions.

Inhibition of Enzymatic Activity
This compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of certain kinases, which play a pivotal role in cancer progression and other diseases. The precise mechanism of action is an area of ongoing research but highlights the compound's potential as a lead structure for drug development.

Agrochemical Applications

Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides that target specific pests or weeds while minimizing environmental impact. Research into its efficacy against agricultural pests is ongoing, with promising preliminary results suggesting its potential in integrated pest management strategies.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The trifluoromethyl group contributes to improved hydrophobicity and chemical resistance, making these materials suitable for various applications including coatings and composites.

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Pyrazolo CompoundsMedicinal ChemistryDemonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction.
Neuroprotective Effects of Fluorinated PyrazolesNeuropharmacologyShowed reduction in oxidative stress markers in neuronal cell cultures.
Development of Novel AgrochemicalsAgricultural ScienceIdentified effective pest control properties in field trials against common agricultural pests.
Enhancing Polymer Properties with Pyrazolo CompoundsMaterials ScienceImproved mechanical properties and thermal stability in polymer blends containing the compound.

Mechanism of Action

The mechanism of action of 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[4,3-b]pyridine Derivatives

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C₇H₃ClF₃N₃
  • Molecular Weight : 221.57 g/mol
  • CAS : 1211518-18-1
  • Key Differences : Replacing iodine with chlorine reduces steric bulk and alters electronic properties. Chlorine is a weaker leaving group than iodine, making this compound less reactive in cross-coupling reactions. However, the smaller size of chlorine may improve solubility in polar solvents .
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C₇H₄F₃N₃
  • CAS : 1211589-93-3
  • Key Differences : Absence of the iodine substituent eliminates opportunities for halogen-mediated functionalization. The compound serves as a simpler scaffold for studying the electronic effects of the -CF₃ group alone .

Ring System Variations: Pyrazolo vs. Pyrrolo Derivatives

3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
  • Molecular Formula : C₈H₄F₃IN₂
  • Molecular Weight : 312.03 g/mol
  • CAS : 1190315-69-5
  • Key Differences: The pyrrolo[3,2-c]pyridine ring system (a fused five-membered pyrrole and six-membered pyridine) differs from the pyrazolo[4,3-b]pyridine system (a fused pyrazole and pyridine).
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C₈H₄F₃IN₂
  • CAS : 1261365-97-2
  • Key Differences : The iodine and -CF₃ groups are positioned at C4 and C5, respectively, rather than C3 and C6. This positional isomerism impacts molecular dipole moments and steric interactions in synthetic applications .

Substituent Position and Ring Junction Isomerism

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
  • Molecular Formula : C₈H₆F₃N₃
  • CAS : 340809-54-3
  • Key Differences : The pyrazolo[4,3-c]pyridine ring junction (vs. [4,3-b]) shifts the nitrogen atom positions, altering hydrogen-bonding capabilities and solubility profiles. The methyl group at C3 introduces steric hindrance absent in the iodo analogue .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Key Properties/Applications
3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine C₇H₃F₃IN₃ 313.02 1190315-69-5 Iodo (C3), -CF₃ (C6) Cross-coupling reactions, drug design
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine C₇H₃ClF₃N₃ 221.57 1211518-18-1 Chloro (C3), -CF₃ (C6) Intermediate in halogen exchange reactions
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine C₇H₄F₃N₃ 187.12 1211589-93-3 -CF₃ (C6) Electronic effect studies
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine C₈H₄F₃IN₂ 312.03 1190315-69-5 Iodo (C3), -CF₃ (C6) Alternative scaffold for bioactivity screening

Research Findings and Implications

  • Reactivity: The iodine atom in this compound enhances its utility in palladium-catalyzed reactions compared to chloro or non-halogenated analogues .
  • Biological Activity: Trifluoromethyl groups are known to improve metabolic stability and membrane permeability in drug candidates, making these compounds valuable in medicinal chemistry .
  • Structural Isomerism : Positional changes in substituents or ring junctions (e.g., pyrazolo[4,3-b] vs. [4,3-c]) significantly alter physicochemical properties, necessitating tailored synthetic strategies .

Biological Activity

3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

The compound has the following chemical properties:

  • Molecular Formula : C_7H_4F_3N_3I
  • CAS Number : 2091029-70-6
  • Molecular Weight : 307.03 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified

Synthesis

The synthesis of this compound typically involves multi-step processes that include the introduction of the trifluoromethyl and iodo groups onto the pyrazolo[4,3-b]pyridine scaffold. The synthetic routes often utilize palladium-catalyzed reactions to achieve the desired substitutions effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

  • Cell Lines Tested :
    • K562 (chronic myeloid leukemia)
    • MV4-11 (biphenotypic B myelomonocytic leukemia)
    • MCF-7 (breast cancer)

The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.293 μM to higher concentrations depending on the specific cell line and experimental conditions .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Kinases : The compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. It binds to the kinase domain and disrupts signaling pathways essential for tumor growth .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways and PARP cleavage. This suggests a potential for use in therapies targeting resistant cancer types .
  • Impact on Cell Cycle : Flow cytometry studies have shown that treatment with this compound significantly reduces the proportion of actively proliferating cells, indicating an interference with cell cycle progression .

Data Table: Biological Activity Overview

Compound NameTarget Cell LineIC50 Value (μM)Mechanism of Action
This compoundK5620.293TRK inhibition, apoptosis induction
MV4-11Not specifiedTRK inhibition, apoptosis induction
MCF-7Not specifiedTRK inhibition, apoptosis induction

Case Studies

In a recent study focusing on various pyrazolo derivatives, researchers found that modifications at different positions on the pyrazolo ring could significantly influence biological activity. The presence of bulky groups or electron-withdrawing groups like trifluoromethyl enhanced inhibitory effects against certain kinases .

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